1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol
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Overview
Description
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine.
Reaction Conditions: The compound is then subjected to a nucleophilic substitution reaction with ethan-1-ol under controlled conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological processes.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with unique optical properties
Mechanism of Action
The mechanism of action of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol involves:
Molecular Targets: The compound targets specific enzymes and proteins within cells.
Pathways Involved: It interferes with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol can be compared with other similar compounds:
Properties
Molecular Formula |
C9H9ClIN3O |
---|---|
Molecular Weight |
337.54 g/mol |
IUPAC Name |
1-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C9H9ClIN3O/c1-4-8(11)9-12-6(5(2)15)3-7(10)14(9)13-4/h3,5,15H,1-2H3 |
InChI Key |
RQIIMXKEMRXANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1I)C(C)O)Cl |
Origin of Product |
United States |
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